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molecular formula C9H10O2 B074881 2'-Hydroxy-5'-methylacetophenone CAS No. 1450-72-2

2'-Hydroxy-5'-methylacetophenone

Cat. No. B074881
M. Wt: 150.17 g/mol
InChI Key: YNPDFBFVMJNGKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07842688B2

Procedure details

The stirred solution of 20.0 g of 1-(2-hydroxy-5-methylphenyl)ethanone in 600 ml of ethanol is admixed with 8.0 g of sodium hydroxide. The resulting solution is admixed with 25.9 ml of diethyl sulphate and the mixture is kept at room temperature over 72 hours. The reaction mixture is concentrated by evaporation, and the residue is admixed with 1M NaOH (300 ml) and extracted with tert-butyl methyl ether (2×500 ml). The organic phases are washed with brine (300 ml), dried over sodium sulphate, filtered and concentrated by evaporation. The title compound is obtained as a brown solid from the residue by means of flash chromatography (SiO2 60F). Rt=4.49.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
25.9 mL
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[C:9](=[O:11])[CH3:10].[OH-].[Na+].S(OCC)(O[CH2:18][CH3:19])(=O)=O>C(O)C>[CH2:18]([O:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[C:9](=[O:11])[CH3:10])[CH3:19] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
OC1=C(C=C(C=C1)C)C(C)=O
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
25.9 mL
Type
reactant
Smiles
S(=O)(=O)(OCC)OCC
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated by evaporation
EXTRACTION
Type
EXTRACTION
Details
extracted with tert-butyl methyl ether (2×500 ml)
WASH
Type
WASH
Details
The organic phases are washed with brine (300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(C)OC1=C(C=C(C=C1)C)C(C)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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